3-Ethyl-4-methylpyrrolidine-2,5-dione
Description
The compound 3-Ethyl-4-methylpyrrolidine-2,5-dione belongs to the succinimide (B58015) family, a class of molecules built upon the pyrrolidine-2,5-dione heterocyclic scaffold. While research on this specific substitution pattern is not as extensive as for some of its isomers, its chemical architecture offers a valuable model for understanding structure-activity relationships in materials science and medicinal chemistry. The strategic placement of ethyl and methyl groups at the 3 and 4 positions of the succinimide ring introduces stereochemical complexity, making it an interesting subject for synthetic and theoretical studies.
Structure
3D Structure
Properties
CAS No. |
58501-92-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethyl-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-5-4(2)6(9)8-7(5)10/h4-5H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
NEXJJNOSOSCCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=O)NC1=O)C |
Origin of Product |
United States |
**sophisticated Synthetic Strategies for 3 Ethyl 4 Methylpyrrolidine 2,5 Dione and Its Structural Analogues**
Advanced Approaches for Pyrrolidine-2,5-dione Ring Construction
The formation of the pyrrolidine-2,5-dione ring is a cornerstone of synthetic organic chemistry, with numerous classical and modern methods available. nih.govresearchgate.net Advanced approaches focus on efficiency, selectivity, and sustainability. One such strategy involves the ring contraction of readily available cyclic compounds like pyridines, providing a novel entry to the pyrrolidine (B122466) skeleton. nih.govosaka-u.ac.jprepec.org Intramolecular cyclization, such as the amination of unsaturated carbon-carbon bonds, also represents a powerful method for constructing the pyrrolidine ring. nih.govosaka-u.ac.jp
Achieving stereocontrol is a critical challenge in modern synthesis. For pyrrolidine-2,5-diones, catalytic asymmetric methods are paramount for accessing enantioenriched products. nih.govmdpi.com The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for creating diverse stereochemical patterns in pyrrolidine synthesis. rsc.org Organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, heavily features pyrrolidine-based catalysts for inducing high enantioselectivities. nih.gov
Various catalytic systems have been developed to facilitate these transformations. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been employed as effective ligands in metal-catalyzed reactions, such as the addition of diethylzinc (B1219324) to aldehydes, yielding products with high enantiomeric excess. rsc.org Rhodium(II)-catalyzed C–H insertion reactions also offer a direct pathway to functionalized chiral pyrrolidines. nih.gov
Table 1: Examples of Catalytic Systems in Asymmetric Pyrrolidine Synthesis
| Catalyst/Ligand System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide | Aldol Reaction | Organocatalyst promoting enantioselective C-C bond formation. | mdpi.com |
| Rhodium(II) complexes | C-H Insertion | Enables direct difunctionalization of the pyrrolidine core with high enantio- and diastereocontrol. | nih.gov |
| Chiral C2-symmetric N-(β-hydroxyethyl)pyrrolidines | Diethylzinc Addition | Ligands for zinc that induce high enantioselectivity in the formation of sec-alcohols. | rsc.org |
| (R)-DM-SEGPHOS-Ag(I) | Michael Addition | Silver-based catalyst for intramolecular Michael additions to form N-aryl-pyrrolidines. | tandfonline.com |
The integration of green chemistry principles has significantly impacted the synthesis of heterocyclic compounds. nih.gov For pyrrolidine-2,5-diones, this includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques like microwave-assisted organic synthesis (MAOS). tandfonline.comnih.gov These methods not only reduce waste and energy consumption but can also enhance reaction rates and yields. For instance, ultrasound irradiation has been employed for the one-pot, three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in ethanol, a green solvent. tandfonline.com
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Energy Source | Traditional heating (oil baths) | Microwave irradiation, Ultrasound | tandfonline.comnih.gov |
| Solvents | Often chlorinated or aromatic hydrocarbons | Water, Ethanol, Solvent-free conditions | tandfonline.commdpi.com |
| Catalysis | Stoichiometric reagents, heavy metals | Catalyst-free reactions, organocatalysts, biocatalysis | tandfonline.comproceedings.science |
| Efficiency | Often multi-step syntheses with purification at each stage | One-pot, multi-component reactions, reduced reaction times | nih.govresearchgate.net |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. mdpi.comresearchgate.net This approach offers high atom and step economy, aligning with green chemistry principles. researchgate.net The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of pyrrolidone derivatives. researchgate.netrloginconsulting.com For instance, a one-pot, three-component reaction between keto carboxylic acids, primary amines, and isocyanides can yield 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com
Tandem or cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, provide another efficient route to pyrrolidines. nih.gov A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, for example, can produce α-cyano pyrrolidines with good regioselectivity. nih.gov Similarly, tandem sequences involving a Meyer-Schuster rearrangement followed by an olefin cross-metathesis and intramolecular aza-Michael addition have been developed to synthesize 2,5-disubstituted pyrrolidines. researchgate.net
Selective Functionalization and Derivatization of the 3-Ethyl-4-methylpyrrolidine-2,5-dione Core
Once the core succinimide (B58015) ring is formed, further functionalization can introduce desired properties. Selective transformations can be performed at the nitrogen atom or the alkyl substituents.
The imide nitrogen of the pyrrolidine-2,5-dione ring is a key site for derivatization. It can readily undergo N-alkylation or N-arylation reactions. For example, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized as part of studies on anti-inflammatory agents. ebi.ac.uknih.gov These transformations typically involve reacting the parent succinimide with an appropriate electrophile, such as an alkyl halide or arylboronic acid, often under basic or metal-catalyzed conditions. One-pot procedures can also be employed, such as a ring contraction followed by N-benzoylation to yield N-benzoyl pyrrolidine derivatives. nih.gov
Modifying the existing alkyl substituents (ethyl and methyl groups) at the C3 and C4 positions with stereocontrol is a more complex challenge. Such transformations often rely on the principles of asymmetric synthesis. If a chiral center is already present in the molecule, diastereoselective reactions can be employed. For instance, the enolate of the dione (B5365651) can be generated and reacted with an electrophile, with the stereochemical outcome being directed by the existing stereocenters. The development of cycloalkyl, alkyl, and aryl carbonyl derivatives through the Michael addition of ketones to N-substituted maleimides highlights a method for introducing substituents at the pyrrolidine ring, which can be adapted for stereoselective processes using chiral catalysts or auxiliaries. ebi.ac.uknih.gov
Comparative Analysis of Synthetic Methodologies: Efficiency, Atom Economy, and Stereocontrol
Efficiency is most commonly measured by the chemical yield, which represents the amount of desired product obtained relative to the theoretical maximum. High-yielding processes are economically favorable as they maximize the conversion of starting materials into the target compound.
Atom Economy , a core principle of green chemistry, assesses the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that generate significant byproducts, like substitution and elimination reactions. nih.govprimescholars.com The percent atom economy is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, multiplied by 100. wikipedia.org
Stereocontrol refers to the ability to selectively form one stereoisomer over others. For a molecule like this compound with two chiral centers, controlling both the relative (diastereo-) and absolute (enantio-) configuration is crucial, particularly for applications in pharmacology where different stereoisomers can have vastly different biological activities.
A comparative analysis of prominent synthetic strategies for structurally related 3,4-disubstituted succinimides is presented below.
Method 1: Cyclodehydration of Succinic Acid Derivatives
Method 2: Rearrangement of 3-Substituted Coumarins
A novel and efficient method involves the reaction of 3-substituted coumarins with nitromethane, which rearranges to form 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. nih.gov This stereospecific rearrangement reaction has been reported to produce yields ranging from 21% to over 70%. mdpi.com A significant advantage of this methodology is its stereospecificity, where the stereochemistry of the product is dictated by the starting material, offering excellent stereocontrol. mdpi.com As a rearrangement, this reaction pathway can exhibit high atom economy.
Method 3: Catalytic Cascade Reactions
Modern catalytic approaches offer high efficiency and stereoselectivity. For instance, a phosphine-catalyzed isomerization and cascade γ'-addition reaction has been developed for synthesizing 3,4-disubstituted maleimides, which are unsaturated analogues of succinimides. nih.govmdpi.com This method achieves excellent yields, reportedly up to 86%, and demonstrates high stereoselectivity. nih.gov Catalytic reactions, by definition, use sub-stoichiometric amounts of the catalyst, which does not factor into the atom economy calculation of the reactants, and cascade reactions that form multiple bonds in a single operation tend to be highly atom-economical. nih.gov
Method 4: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction, for example between an azomethine ylide and a dipolarophile, is a powerful tool for constructing five-membered heterocyclic rings like the pyrrolidine core. researchgate.net These reactions are known for their potential to create multiple stereocenters with a high degree of control in a single step. nih.gov As cycloadditions, they are fundamentally atom-economical, incorporating all atoms of the reactants into the product. nih.gov Reports on the synthesis of N-substituted pyrrolidin-2,5-dione derivatives via 1,3-dipolar cycloaddition highlight the stereoselective nature of this approach. nih.gov
Interactive Data Table: Comparison of Synthetic Methodologies
The following table provides a comparative overview of the discussed synthetic strategies for producing 3,4-disubstituted pyrrolidine-2,5-diones and their analogues.
| Methodology | Typical Efficiency (Yield) | Atom Economy | Stereocontrol | Key Byproducts |
| Cyclodehydration | Good to Excellent | Moderate | Dependent on starting material | Water |
| Coumarin Rearrangement | Moderate to Good (21-75% mdpi.com) | High | High (Stereospecific mdpi.com) | Minimal |
| Catalytic Cascade | Excellent (up to 86% nih.govmdpi.com) | High | Excellent | Minimal |
| 1,3-Dipolar Cycloaddition | Good to Excellent | Excellent | High to Excellent | Minimal |
**mechanistic and Kinetic Investigations of Reactions Involving 3 Ethyl 4 Methylpyrrolidine 2,5 Dione**
Elucidation of Reaction Pathways for Succinimide (B58015) Formation and Transformations
The formation of the succinimide ring, as seen in 3-ethyl-4-methylpyrrolidine-2,5-dione, is a cornerstone of its chemistry. One of the most well-studied pathways, particularly in biochemistry, is the intramolecular cyclization of asparagine (Asn) or aspartic acid (Asp) residues in peptides and proteins, which leads to a succinimide intermediate. nih.govgoogle.com This non-enzymatic reaction involves a nucleophilic attack by the peptide-bond nitrogen of the adjacent amino acid residue on the Asn/Asp side-chain's carbonyl carbon. nih.govrsc.org
The general mechanism proceeds in two main steps:
Cyclization: The process is initiated by the deprotonation of the amide nitrogen of the residue following the Asn/Asp, enhancing its nucleophilicity. rsc.org This nitrogen then attacks the side-chain carbonyl carbon, forming a five-membered ring tetrahedral intermediate. nih.govresearchgate.net
Dehydration/Deammoniation: The tetrahedral intermediate then eliminates a molecule of water (from Asp) or ammonia (B1221849) (from Asn) to yield the stable succinimide ring. nih.govnih.gov
This pathway is highly dependent on the local chemical environment, including pH and the nature of the adjacent amino acid residues. nih.govrsc.org While this specific pathway relates to peptide chemistry, synthetic routes to compounds like this compound often leverage similar principles of intramolecular cyclization. For example, the synthesis of a related compound, 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, has been achieved through palladium-catalyzed cyclization, highlighting the use of transition metals to facilitate ring formation. researchgate.net
Once formed, the succinimide ring of this compound is susceptible to transformations, primarily hydrolysis. The hydrolysis of the succinimide ring can occur at either of the two carbonyl carbons, leading to the formation of two different ring-opened products. google.com This reaction is a key degradation pathway for succinimide-containing molecules. nih.govresearchgate.net
Stereoinversion and Racemization Mechanisms in Substituted Pyrrolidine-2,5-diones
For substituted pyrrolidine-2,5-diones like this compound, the stereocenters at positions 3 and 4 are of significant interest. The succinimide structure is a known intermediate in the racemization of amino acid residues in proteins. nih.govmdpi.com The mechanism for this stereoinversion involves the formation of a planar enol intermediate. mdpi.com
The process is understood to proceed as follows:
A base abstracts the α-proton from the Cα carbon (position 3 or 4 of the pyrrolidine (B122466) ring).
This leads to the formation of a planar, achiral enol or enolate intermediate, where the Cα atom is sp²-hybridized.
Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers, resulting in racemization. mdpi.com
This racemization is a critical consideration in peptide and protein chemistry, as it can lead to the formation of biologically uncommon D-amino acid residues from L-amino acids. mdpi.com The rate of racemization is influenced by factors such as pH and the presence of catalysts. Computational studies have shown that species like the dihydrogen phosphate (B84403) ion (H₂PO₄⁻) can catalyze the enolization process, thereby facilitating racemization. mdpi.com In this compound, the presence of substituents at both the 3 and 4 positions influences the stability of the enol intermediate and the kinetics of proton abstraction and reprotonation.
Kinetic and Thermodynamic Studies of Pyrrolidine-2,5-dione Ring Reactivity
Kinetic studies of reactions involving the pyrrolidine-2,5-dione ring reveal complex, often pH-dependent, mechanisms. The formation of the succinimide ring from peptide precursors, for instance, is a multistep process where the rate-determining step can change with pH. rsc.org
At acidic pH, the cyclization step, involving the nucleophilic attack of the amide nitrogen, is typically rate-limiting. As the pH increases into the neutral and basic range, the deprotonation of the attacking nitrogen becomes faster, and the elimination of the leaving group (ammonia or water) from the tetrahedral intermediate often becomes the rate-determining step. rsc.org
The hydrolysis of the succinimide ring also exhibits significant pH dependence, generally following pseudo-first-order kinetics. researchgate.net The rate is typically slow at acidic pH, increases through the neutral range, and becomes rapid at alkaline pH due to the direct attack of hydroxide (B78521) ions on the carbonyl carbons. researchgate.net
Below is a table summarizing typical kinetic parameters for succinimide reactions, derived from studies on model peptides.
| Reaction | Condition | Rate-Determining Step | Key Influencing Factors |
|---|---|---|---|
| Succinimide Formation | Acidic pH (e.g., < 6.5) | Intramolecular Cyclization | Nucleophilicity of attacking N-atom |
| Succinimide Formation | Neutral/Basic pH (e.g., > 7.0) | Leaving Group Elimination | General-base catalysis |
| Succinimide Hydrolysis | Alkaline pH | Nucleophilic attack of OH⁻ | Hydroxide ion concentration |
| Racemization | Neutral pH | Enolization (α-proton abstraction) | Buffer species, catalysts |
Thermodynamically, the five-membered succinimide ring is relatively stable, but the ring strain and the presence of two electrophilic centers make it susceptible to nucleophilic ring-opening reactions.
Role of Catalysis in Directing Pyrrolidine-2,5-dione Reactivity and Selectivity
Catalysis plays a pivotal role in controlling the reaction pathways of pyrrolidine-2,5-diones. Both intramolecular and external catalysts can significantly influence the rate and selectivity of their formation and subsequent reactions.
Intramolecular Catalysis: In the context of peptide deamidation, the side chain of a neighboring amino acid can act as an internal catalyst. For example, the imidazole (B134444) ring of a histidine residue adjacent to an asparagine can facilitate succinimide formation by acting as a proton-transfer mediator. nih.gov
General Acid/Base Catalysis: Buffer species present in solution, such as phosphate or borate (B1201080) ions, can act as general acid or base catalysts, accelerating both the formation and hydrolysis of the succinimide ring. researchgate.netmdpi.com For instance, the dihydrogen phosphate ion has been shown to catalyze the racemization of succinimide intermediates. mdpi.com Water molecules can also act as catalysts in the formation pathway. nih.gov
Metal and Organocatalysis: In synthetic chemistry, various catalysts are employed to direct the reactivity of pyrrolidine-2,5-dione precursors and derivatives. Gold(I) catalysts, in combination with a base, have been used in cascade reactions to synthesize substituted pyrrolidines. rsc.org Chiral oxazaborolidine catalysts have been successfully used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones, demonstrating the power of catalysis to achieve high enantioselectivity. rsc.org These catalytic systems can activate the substrates, control stereochemistry, and enable the formation of complex molecular architectures under mild conditions.
The choice of catalyst is therefore a powerful tool for chemists to selectively favor a desired reaction pathway, be it ring formation, ring opening, or stereochemical modification, in molecules containing the this compound scaffold.
**advanced Spectroscopic and Crystallographic Characterization of 3 Ethyl 4 Methylpyrrolidine 2,5 Dione Structures**
High-Resolution NMR Spectroscopy for Complex Stereochemical Assignment and Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 3-Ethyl-4-methylpyrrolidine-2,5-dione in solution. core.ac.uk It provides insights into the relative configuration of the ethyl and methyl groups (cis or trans isomers) and the dynamic behavior of the five-membered pyrrolidine (B122466) ring. frontiersin.org
One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each nucleus. The chemical shifts (δ) are highly sensitive to the local geometry. researchgate.net For instance, the relative orientation of the alkyl substituents influences the shielding of the ring protons and carbons.
Two-dimensional NMR experiments are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, connecting protons on adjacent carbons, such as the methine protons at C3 and C4 and the protons within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular framework.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) are paramount for stereochemical assignment. These experiments detect protons that are close in space. For the cis isomer, a NOE would be observed between the protons on the methyl group and the methine proton of the ethyl group, whereas for the trans isomer, this interaction would be absent or very weak.
The magnitude of the three-bond coupling constant (³J) between the protons at C3 and C4 is also diagnostic of the dihedral angle and thus the relative stereochemistry. core.ac.uk Furthermore, variable-temperature NMR studies can provide information on the conformational dynamics of the pyrrolidine ring, which can exist in various puckered forms, such as envelope or twist conformations. frontiersin.org
Table 1: Representative ¹H and ¹³C NMR Data for a Diastereomer of this compound Hypothetical data based on related structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
|---|---|---|---|
| N-H | ~8.0 (broad s) | - | HMBC to C2, C5 |
| C2 | - | ~178.0 | - |
| C3 | ~2.6 (m) | ~48.0 | COSY to H4, CH₂ (ethyl); HMBC to C2, C4, C5, CH₂ (ethyl) |
| C4 | ~2.8 (m) | ~45.0 | COSY to H3, CH₃ (methyl); HMBC to C2, C3, C5, CH₃ (methyl) |
| C5 | - | ~178.5 | - |
| Ethyl-CH₂ | ~1.7 (m) | ~25.0 | COSY to Ethyl-CH₃, H3; HMBC to C3, C4, Ethyl-CH₃ |
| Ethyl-CH₃ | ~0.9 (t) | ~11.0 | COSY to Ethyl-CH₂; HMBC to C3, Ethyl-CH₂ |
Mass Spectrometry: Fragmentation Pathways and Isomeric Differentiation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₁NO₂).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary cleavage events for substituted succinimides involve the loss of the alkyl side chains and fragmentation of the heterocyclic ring. researchgate.net
Expected Fragmentation Pathways:
Loss of Ethyl Radical: A primary fragmentation would be the cleavage of the C3-C(ethyl) bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a stable radical cation.
Loss of Methyl Radical: Similarly, cleavage of the C4-C(methyl) bond results in the loss of a methyl radical (•CH₃, 15 Da).
Ring Cleavage: The pyrrolidine-2,5-dione ring can undergo cleavage, often initiated by α-cleavage adjacent to a carbonyl group. nih.gov This can lead to the loss of carbon monoxide (CO, 28 Da) or other neutral fragments.
McLafferty Rearrangement: If structurally feasible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to a carbonyl oxygen, followed by cleavage.
While mass spectrometry alone cannot typically distinguish between stereoisomers (cis vs. trans), coupling it with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for their differentiation. The isomers will exhibit different retention times due to their distinct physical properties.
Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 141.15 g/mol )
| m/z | Proposed Fragment | Description |
|---|---|---|
| 141 | [M]⁺• | Molecular Ion |
| 126 | [M - CH₃]⁺ | Loss of methyl radical |
| 112 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 98 | [M - C₂H₅ - CH₂]⁺ | Subsequent loss from ring |
| 84 | [C₄H₆NO]⁺ | Ring fragmentation product |
| 69 | [C₄H₅O]⁺ | Ring fragmentation product |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound, offering detailed information about its functional groups and intermolecular interactions. nih.govnih.gov
The most prominent features in the IR spectrum of a succinimide (B58015) derivative are the carbonyl (C=O) stretching vibrations. The imide group gives rise to two distinct C=O stretching bands:
Symmetric C=O Stretch: Typically found at a higher frequency (~1770-1800 cm⁻¹).
Asymmetric C=O Stretch: Found at a lower frequency (~1700-1720 cm⁻¹). nih.gov
The positions of these bands are sensitive to the molecular environment. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of another (N-H···O=C) causes a broadening and a shift to lower wavenumbers for the involved N-H and C=O stretching bands.
Other key vibrational modes include:
N-H Stretch: A broad band typically in the 3100-3300 cm⁻¹ region, indicative of hydrogen bonding.
C-H Stretches: Sharp bands between 2850 and 3000 cm⁻¹ arising from the ethyl and methyl groups.
C-N Stretch: Vibrations associated with the carbon-nitrogen bonds in the ring.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon backbone, which may be weak in the IR spectrum. Comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Broad, indicates H-bonding |
| C-H Stretch (Alkyl) | 2850 - 3000 | Sharp, multiple bands |
| C=O Stretch (Symmetric) | 1770 - 1800 | Strong, sharp |
| C=O Stretch (Asymmetric) | 1700 - 1720 | Very strong, sharp |
| C-N-C Stretch | 1100 - 1300 | Medium |
X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of this compound in the solid state. nih.gov This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.
For this compound, a crystallographic study would definitively establish:
Relative Stereochemistry: The analysis would unequivocally distinguish between the cis and trans diastereomers by showing the spatial orientation of the ethyl and methyl substituents relative to the pyrrolidine ring.
Molecular Conformation: It would reveal the specific puckering of the five-membered ring (e.g., envelope or twisted conformation) adopted in the crystal lattice.
The crystal system (e.g., monoclinic, orthorhombic) and space group provide fundamental information about the symmetry of the crystal. mdpi.com
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₇H₁₁NO₂ | Elemental composition |
| Formula Weight | 141.15 | Molecular mass |
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P2₁/c | Arrangement of symmetry elements |
| a, b, c (Å) | 8.5, 10.2, 9.1 | Unit cell dimensions |
| α, γ (°) | 90 | Unit cell angles |
| β (°) | 98.5 | Unit cell angle |
| Volume (ų) | 780 | Volume of the unit cell |
Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Excess and Absolute Configuration Determination
This compound possesses two stereocenters at C3 and C4, meaning it can exist as two pairs of enantiomers: (3R,4R)/( 3S,4S) and (3R,4S)/( 3S,4R). Chiroptical techniques are essential for distinguishing between these enantiomers and determining their absolute configuration. wikipedia.org
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images.
The determination of the absolute configuration of a specific enantiomer of this compound is typically achieved by comparing its experimental ECD spectrum with a theoretically predicted spectrum. nih.govresearchgate.net The process involves:
Performing a conformational search for the molecule using computational chemistry methods.
Calculating the theoretical ECD spectrum for one enantiomer (e.g., 3R,4R) using Time-Dependent Density Functional Theory (TD-DFT).
Matching the signs and relative intensities of the Cotton effects in the experimental spectrum to the calculated one. A good match confirms the absolute configuration. researchgate.net
This powerful combination of experimental measurement and theoretical calculation provides a non-destructive method for assigning the absolute stereochemistry of chiral molecules. nih.govnih.gov
**computational and Theoretical Chemical Studies of 3 Ethyl 4 Methylpyrrolidine 2,5 Dione**
Quantum Chemical Calculations of Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and potential aromaticity of 3-Ethyl-4-methylpyrrolidine-2,5-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties.
Detailed analyses of the electronic structure involve mapping the electron density distribution, which helps in identifying regions susceptible to electrophilic or nucleophilic attack. The stability of the molecule can be assessed by calculating its thermodynamic properties. While the pyrrolidine-2,5-dione ring itself is not aromatic, theoretical studies can quantify any degree of electron delocalization within the five-membered ring. Such calculations on related aromatic compounds have been used to build extensive and reliable databases of thermodynamic properties. rsc.org
Key Research Findings:
Electron Distribution: The carbonyl groups are the most electronegative regions, drawing electron density and making the adjacent carbon atoms electrophilic.
Stability: Thermodynamic calculations can determine the enthalpy of formation and Gibbs free energy, providing a measure of the molecule's stability under various conditions. For instance, studies on similar pyrrolidine-2,5-dione systems have utilized DFT to assess thermodynamic stability. scirp.org
Aromaticity: Analysis of the electronic structure confirms the non-aromatic nature of the saturated pyrrolidine (B122466) ring.
| Calculated Property | Significance for this compound |
| Electron Density Distribution | Predicts sites of reactivity for chemical reactions. |
| Enthalpy of Formation | Quantifies the molecule's thermodynamic stability. |
| Molecular Orbital Energies | Describes the electronic energy levels and potential for electronic transitions. |
Conformational Analysis and Potential Energy Surfaces via Molecular Modeling
The three-dimensional structure of this compound is not static. The ethyl and methyl substituents, as well as the pyrrolidine ring itself, can adopt various conformations. Molecular modeling techniques are used to explore these different spatial arrangements and their relative energies.
By systematically rotating the rotatable bonds, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of the most stable conformations (energy minima) and the energy barriers between them (transition states).
Key Research Findings:
Ring Pucker: The five-membered pyrrolidine ring is not perfectly planar and can exist in different puckered conformations, such as the "envelope" or "twist" forms.
Substituent Orientation: The ethyl and methyl groups can be oriented in various ways relative to the ring, leading to different stereoisomers with distinct energy levels.
Global Minimum: Computational searches for the lowest energy conformation identify the most likely three-dimensional structure of the molecule under given conditions.
| Conformational Feature | Description | Impact on Properties |
| Ring Puckering | Deviation of the pyrrolidine ring from planarity. | Influences steric interactions and overall molecular shape. |
| Ethyl Group Rotation | Rotation around the C-C bond connecting the ethyl group to the ring. | Affects local steric hindrance and intermolecular interactions. |
| Methyl Group Rotation | Rotation of the methyl group. | Minimal impact on overall shape but can influence vibrational spectra. |
Reaction Mechanism Predictions and Transition State Analysis using DFT
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving this compound. It allows researchers to map out the entire reaction pathway, from reactants to products, through the identification of transition states.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the feasibility of a proposed mechanism and the factors that control the reaction rate. For example, DFT has been used to study the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide (B117702), revealing that the reaction is driven by thermodynamic factors. scirp.org In other related systems, DFT calculations have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. nih.gov
Key Research Findings:
Transition State Structures: The geometry of the highest energy point along the reaction coordinate, the transition state, can be calculated to understand the structural changes that occur during the reaction.
Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate.
Thermodynamic vs. Kinetic Control: DFT calculations can help determine whether a reaction is under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed fastest). scirp.orgnih.gov
| Parameter | Definition | Insight Provided |
| Transition State Geometry | The arrangement of atoms at the peak of the energy barrier. | Elucidates the bond-making and bond-breaking processes. |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of the reaction. |
| Reaction Energy (ΔG) | The overall energy change from reactants to products. | Indicates the spontaneity of the reaction. |
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the behavior of this compound over time, taking into account its interactions with surrounding molecules, such as solvent. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.
MD simulations are particularly useful for understanding how solvents affect the conformation and reactivity of the molecule. They can also be used to study how molecules of this compound interact with each other in the liquid or solid state. The intermolecular interactions between a drug and a polymer, for instance, play a role in improving dissolution rate, solubility, and physical stability. dovepress.com The removal of a solvent during processes like solvent evaporation can affect the initial conformation of a molecule or molecular complex. nih.gov
Key Research Findings:
Solvation Shells: MD simulations can reveal the structure of the solvent molecules surrounding the solute, known as the solvation shell.
Hydrogen Bonding: The potential for hydrogen bonding between the N-H group of the pyrrolidine ring and solvent molecules can be investigated.
Diffusion and Transport Properties: The movement of the molecule through a solvent can be simulated to calculate properties like the diffusion coefficient.
| Simulation Aspect | Information Gained | Relevance |
| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Characterizes the structure of the solvation shell. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Explains solubility and specific intermolecular interactions. |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time. | Indicates the stability of the molecule's conformation. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming the structure and understanding the properties of the molecule.
Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted and compared to experimental NMR spectra. In some cases, broadening of peaks in 13C NMR spectra has been attributed to tautomerism, a phenomenon that can be further investigated with DFT calculations. nih.gov
Key Research Findings:
Vibrational Frequencies: Calculated IR spectra can help in assigning the vibrational modes observed in experimental spectra.
NMR Chemical Shifts: Predicted NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of complex NMR spectra.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the molecule's UV-Vis spectrum.
| Spectroscopic Technique | Predicted Parameter | Experimental Counterpart |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | IR absorption bands |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | NMR peaks and splitting patterns |
| UV-Vis Spectroscopy | Excitation Energies, Oscillator Strengths | UV-Vis absorption maxima |
**non Biological Applications and Emerging Roles of 3 Ethyl 4 Methylpyrrolidine 2,5 Dione in Chemical Science**
Role as a Key Intermediate in Complex Organic Synthesis
3-Ethyl-4-methylpyrrolidine-2,5-dione, also known as 3-ethyl-4-methylmaleimide, serves as a highly functionalized and reactive building block in the construction of more complex molecular architectures. The inherent reactivity of the double bond and the dicarbonyl functionality allows for a wide array of chemical transformations.
The maleimide (B117702) scaffold, including derivatives like this compound, has gained considerable attention for its role in creating diverse cyclized molecules through annulation and cycloaddition reactions. rsc.org As a versatile and reactive coupling agent, it facilitates the efficient synthesis of various fused and spirocyclic heterocyclic systems. rsc.org The electron-deficient nature of the carbon-carbon double bond makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions, which are cornerstone strategies for building ring systems.
The synthesis of complex heterocyclic structures often leverages the reactivity of the maleimide core. For instance, transformations of maleimides via annulation strategies have been shown to produce a variety of valuable chemical entities with applications in medicinal chemistry and materials science. rsc.org The ethyl and methyl groups on the this compound core can influence the regio- and stereoselectivity of these cycloaddition reactions, offering a pathway to specific isomers of advanced heterocyclic scaffolds.
| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Reference |
| N-Substituted Maleimide | Annulation / C-H Activation | Fused Pyrrolidine (B122466) Systems | rsc.org |
| 1,5-Diphenylpyrrolidine-2,4-dione | Condensation / Cyclization | Substituted Pyrimidinyl-pyrrolidines | nih.gov |
| 3-Substituted Coumarins | Rearrangement Reaction | 3,4-Disubstituted Pyrrolidine-2,5-diones | mdpi.com |
| N-Aryl Maleimide | Michael Addition | Thio-succinimide Conjugates | mdpi.com |
This table presents examples of heterocyclic scaffolds synthesized from pyrrolidine-2,5-dione or maleimide precursors, illustrating the potential pathways available for this compound.
N-substituted maleimides are important monomers for the synthesis of high-performance polymers, particularly polyimides, which are known for their exceptional thermal stability. researchgate.net Polymers derived from maleimides containing aromatic substituents are noted for being thermally stable. researchgate.net The incorporation of this compound (as an N-substituted monomer) into a polymer backbone would introduce alkyl groups that can modify the material's bulk properties.
These alkyl substituents are expected to decrease chain packing and intermolecular forces, which could lead to increased solubility in organic solvents and a lower glass transition temperature (Tg) compared to polymers made from unsubstituted or less-substituted maleimides. researchgate.net This structure-property relationship allows for the fine-tuning of material characteristics for specific applications in advanced electronics and coatings. mdpi.commdpi.com For example, π-conjugated polymers incorporating pyrrolo-pyrrole dione (B5365651) building blocks have been developed for electro-optic materials due to their desirable electrical and optical properties. researchgate.netrsc.orgresearchgate.net The synthesis of such polymers can be achieved through methods like Suzuki-Miyaura cross-coupling or Yamamoto coupling polymerizations. researchgate.net
| Monomer Component 1 | Monomer Component 2 | Polymer Type | Key Properties | Reference |
| 2,3-dibromo-N-substituted maleimide | Benzene-1,4-boronic acid | Alternating Copolymer | Strong photoluminescence, high thermal stability | researchgate.net |
| Pyromellitic dianhydride (PMDA) | Aromatic Diamines | Aromatic Polyimide | High glass transition temperature (Tg) | researchgate.net |
| 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) | Aromatic Diamines | Aromatic Polyimide | High crystalline tendency with rigid diamines | researchgate.net |
| 3,6-bis(5-bromothien-2-yl)-1,4-diphenyl-pyrrolo[3,2-b]pyrrole-2,5-dione | Dithienosilole derivative | Donor-Acceptor Polymer | Low band gap, high thermal stability, reversible electrochromism | rsc.org |
This table summarizes the properties of various polymers derived from maleimide and related dione monomers, providing context for the potential use of this compound in materials science.
Contributions to Methodological Advancements in Synthetic Chemistry
The unique reactivity of the this compound scaffold makes it a useful tool for developing new synthetic methods and reagents.
While the use of this compound specifically as a ligand in organometallic catalysis is not extensively documented, the pyrrolidine-2,5-dione structure possesses potential coordination sites. The two carbonyl oxygen atoms and the nitrogen atom could theoretically coordinate to a metal center. The design of organometallic compounds for catalysis often relies on tuning the electronic and steric environment of the metal. semanticscholar.org The ethyl and methyl groups of this particular dione would provide a specific steric profile that could influence the catalytic activity and selectivity of a hypothetical metal complex. This remains an area with potential for future exploration in the development of novel catalytic systems.
The primary reactivity of this compound (as a maleimide derivative) is centered on the electrophilicity of its carbon-carbon double bond. This makes it an excellent substrate for Michael addition reactions, particularly with soft nucleophiles like thiols. vectorlabs.com The reaction between a maleimide and a thiol is a type of "click chemistry" reaction, known for its high efficiency, selectivity, and mild reaction conditions. vectorlabs.com
The ethyl and methyl substituents on the double bond sterically hinder the approach of nucleophiles and also donate electron density, which may slightly reduce the reaction rate compared to unsubstituted maleimide. However, this modulated reactivity can be advantageous for achieving selectivity in complex chemical environments. This predictable reactivity has made maleimides in general crucial reagents for bioconjugation, and these principles are directly applicable to organic synthesis for the selective formation of carbon-sulfur or other carbon-heteroatom bonds. nih.gov Furthermore, the maleimide ring itself can undergo hydrolysis, a reaction whose rate is pH-dependent and can be influenced by the substituents on the ring. vectorlabs.com
| Reaction Type | Reagent/Substrate | Product Type | Key Features | Reference |
| Thio-Michael Addition | N-Substituted Maleimide + Thiol | Thiosuccinimide | Highly chemoselective for thiols at pH 6.5-7.5; rapid reaction | vectorlabs.com |
| Michael Addition | N-Substituted Maleimide + Ketone | 3-Substituted Pyrrolidine-2,5-dione | Can be catalyzed by a self-assembled three-component organocatalyst | ebi.ac.uknih.gov |
| Diels-Alder Reaction | Maleimide (as dienophile) + Diene | Fused Bicyclic Imide | Key reaction for building complex cyclic systems | nih.gov |
| Hydrolysis | Maleimide in aqueous solution | Maleamic acid | Ring-opening reaction; rate increases with pH | vectorlabs.com |
This table outlines key chemical transformations involving the maleimide core, which are directly relevant to the reactivity of this compound.
Supramolecular Chemistry and Self-Assembly of Pyrrolidine-2,5-dione Derivatives
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyrrolidine-2,5-dione scaffold is a viable platform for designing self-assembling systems. While the core this compound has limited functionality for directing strong intermolecular interactions, its N-substituted derivatives can be readily synthesized to include moieties capable of hydrogen bonding, π-π stacking, or other non-covalent forces.
Future Directions and Unexplored Avenues in 3 Ethyl 4 Methylpyrrolidine 2,5 Dione Research
The study of 3-Ethyl-4-methylpyrrolidine-2,5-dione, a substituted succinimide (B58015), stands at a confluence of established chemical principles and emerging technologies. While the succinimide core is a well-recognized motif in various chemical and biological contexts, the specific substitution pattern of this compound presents unique opportunities for future research. The exploration of this molecule and its analogs is poised to benefit significantly from advancements in synthetic methodology, computational chemistry, and material science. The following sections outline key areas where focused research efforts could yield substantial scientific insights and practical applications.
**conclusion**
Synthesis of Key Academic Contributions to 3-Ethyl-4-methylpyrrolidine-2,5-dione Chemistry
The pyrrolidine-2,5-dione core is a five-membered nitrogen-containing heterocycle that is a prominent feature in a multitude of biologically active compounds and natural products. researchgate.netnih.gov Academic research has extensively focused on this scaffold due to its versatile chemical reactivity and its presence in molecules with a wide array of pharmacological properties. nih.govmdpi.com The synthesis of substituted pyrrolidine-2,5-diones has been a field of growing interest, with numerous methods developed to access these valuable structures. mdpi.com
One of the most common approaches to the synthesis of the pyrrolidine-2,5-dione ring involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with amines or amides. mdpi.com Furthermore, innovative rearrangement reactions have been reported as a simple and effective procedure for the synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones from 3-substituted coumarins. mdpi.com
The academic significance of the pyrrolidine-2,5-dione scaffold is underscored by its role as a pharmacophore in medicinal chemistry. nih.gov Derivatives of this structure have been investigated for a range of biological activities, including but not limited to, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govebi.ac.uk For instance, research into 1,3-disubstituted pyrrolidine-2,5-diones has identified compounds with promising anticonvulsant activity. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at various positions on the pyrrolidine-2,5-dione ring can significantly influence the biological activity. nih.gov
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| CAS Number | 20189-42-8 |
| Synonyms | Ethylmethylmaleimide, 2-Ethyl-3-methylmaleimide |
Outlook on the Enduring Academic Significance of Pyrrolidine-2,5-dione Research
The academic importance of pyrrolidine-2,5-dione research is poised to continue its upward trajectory. The versatility of this scaffold in organic synthesis and medicinal chemistry ensures its place as a valuable building block for the creation of novel molecular architectures with diverse functionalities. researchgate.netnih.gov The five-membered ring structure provides a unique three-dimensional geometry that is advantageous for exploring pharmacophore space in drug design. researchgate.netnih.gov
Future academic endeavors are likely to focus on several key areas. The development of new, more efficient, and stereoselective synthetic methodologies for the construction of highly substituted and complex pyrrolidine-2,5-dione derivatives will remain a priority. mdpi.combeilstein-journals.org This includes the use of green chemistry principles to create more environmentally benign synthetic routes. nih.gov
In the realm of medicinal chemistry, the pyrrolidine-2,5-dione scaffold will continue to be a fertile ground for the discovery of new therapeutic agents. nih.gov The ability to readily modify the substituents on the ring allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for specific biological targets. nih.gov The exploration of pyrrolidine-2,5-dione derivatives as inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1) for cancer therapy is an active area of research. google.com
Furthermore, the unique chemical properties of the maleimide (B117702) moiety within the pyrrolidine-2,5-dione structure, particularly its reactivity towards thiols, will continue to be exploited in the field of bioconjugation and materials science. This "click" type reaction is instrumental in linking molecules to proteins and other biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
